molecular formula C15H24N4O B14664416 Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- CAS No. 38030-01-2

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)-

Cat. No.: B14664416
CAS No.: 38030-01-2
M. Wt: 276.38 g/mol
InChI Key: FINQTAGBLVRVBH-UHFFFAOYSA-N
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Description

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is a synthetic compound that belongs to the class of nicotinamide derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a nicotinamide core with diethyl and piperazinyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of nicotinamide with diethylamine, followed by the introduction of the piperazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its role in cellular metabolism and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and as an anti-inflammatory agent.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound can also affect cellular signaling pathways, leading to changes in gene expression and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Netupitant: A selective neurokinin 1 receptor antagonist used as an antiemetic.

    1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.

    N,N-Diethylnicotinamide: Another nicotinamide derivative with similar structural features.

Uniqueness

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of diethyl and piperazinyl substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

CAS No.

38030-01-2

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

N,N-diethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-6-7-14(16-12-13)19-10-8-17(3)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

FINQTAGBLVRVBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origin of Product

United States

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